molecular formula C10H9N3O B2448020 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one CAS No. 1030702-48-7

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one

Cat. No.: B2448020
CAS No.: 1030702-48-7
M. Wt: 187.202
InChI Key: MCRIBVWZSGVQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-one (CAS 1030702-48-7) is a high-purity chemical building block of significant interest in medicinal chemistry research. This compound features a 1,2,4-triazole moiety linked to an acetophenone group, a structure known to contribute to various biological activities. The 1,2,4-triazole core is a privileged scaffold in drug discovery, noted for its ability to form multiple hydrogen bonds and interact with enzyme active sites . This compound serves as a versatile precursor in the synthesis of more complex molecules. Its primary research value lies in its application for developing novel enzyme inhibitors. Specifically, derivatives of 1,2,4-triazole have been extensively studied as potential inhibitors for targets such as aromatase (in estrogen-dependent breast cancer research) , acetylcholinesterase and butyrylcholinesterase (in Alzheimer's disease research) , and α-glucosidase (in diabetes mellitus research) . The structural motif present in this compound is integral to creating molecules that can bind effectively to these enzymatic pockets, making it a critical intermediate for researchers working in these therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[4-(1,2,4-triazol-4-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8(14)9-2-4-10(5-3-9)13-6-11-12-7-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRIBVWZSGVQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Phenylacetyl Hydrazide

A foundational approach involves the cyclocondensation of phenylacetyl hydrazide with formamidine acetate. The hydrazide intermediate is synthesized by treating phenylacetic acid with thionyl chloride to form phenylacetyl chloride, followed by reaction with hydrazine hydrate. Subsequent cyclization with formamidine acetate in refluxing ethanol yields the triazole ring. This method typically achieves moderate yields (50–65%) and requires careful control of stoichiometry to avoid over-alkylation.

Reaction Scheme:

  • $$ \text{Phenylacetic acid} \xrightarrow{\text{SOCl}_2} \text{Phenylacetyl chloride} $$
  • $$ \text{Phenylacetyl chloride} \xrightarrow{\text{NH}2\text{NH}2} \text{Phenylacetyl hydrazide} $$
  • $$ \text{Phenylacetyl hydrazide} + \text{Formamidine acetate} \xrightarrow{\Delta} 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one $$

Key challenges include the hygroscopic nature of formamidine acetate and the need for inert atmospheres to prevent oxidation.

Suzuki-Miyaura Cross-Coupling

Modern methodologies leverage palladium-catalyzed cross-coupling to attach the triazole moiety to a pre-functionalized phenyl ring. Starting with 4-bromophenylacetone, the bromine substituent is replaced via reaction with a 1,2,4-triazole boronic ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). This route offers superior regioselectivity and yields (70–85%) but requires stringent purification to remove palladium residues.

Optimization Parameters:

  • Catalyst loading: 2–5 mol% Pd
  • Temperature: 80–100°C
  • Solvent system: Dimethoxyethane (DME)/water (3:1)

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to enhance reproducibility and safety. A representative setup involves:

  • Step 1: Continuous generation of phenylacetyl chloride via thionyl chloride quench.
  • Step 2: In-line hydrazine addition to form phenylacetyl hydrazide.
  • Step 3: Cyclocondensation in a high-temperature (120°C) microreactor with formamidine acetate.

Advantages:

  • Reduced reaction time (2–4 hours vs. 12–24 hours batchwise).
  • Higher purity (>95% by HPLC) due to minimized side reactions.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling phenylacetic acid, thiosemicarbazide, and sodium hydroxide generates the triazole ring via tandem deprotonation and cyclization. This method eliminates volatile organic solvents and achieves yields comparable to traditional routes (60–70%).

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Key Limitations
Cyclocondensation 50–65 90–95 Moderate Hygroscopic reagents
Suzuki Coupling 70–85 95–99 High Palladium removal required
Continuous Flow 75–80 >95 Industrial High initial capital cost
Mechanochemical 60–70 85–90 Lab-scale Limited substrate compatibility

Emerging Techniques and Innovations

Photocatalytic Cyclization

Visible-light-mediated catalysis using eosin Y as a photosensitizer enables triazole formation at ambient temperatures. This method leverages singlet oxygen to drive dehydrogenative coupling between phenylacetyl hydrazide and ammonium acetate, achieving 55–60% yields with reduced energy input.

Biocatalytic Approaches

Enzymatic cyclization using lipase-based catalysts (e.g., Candida antarctica lipase B) in ionic liquids has shown promise for enantioselective synthesis. Yields remain modest (40–50%), but the method avoids heavy metal catalysts.

Chemical Reactions Analysis

N-Arylation of the Triazole Ring

The triazole moiety undergoes copper-catalyzed N-arylation reactions with aryl iodides. This method enables functionalization at the nitrogen positions of the triazole ring under Ullmann-type coupling conditions:

Reaction Conditions

  • Catalyst: Copper(II) acetate monohydrate

  • Base: Cesium carbonate

  • Solvent: DMF

  • Temperature: 110°C

  • Duration: 24 hours

Example Reaction
Reaction with 4'-iodoacetophenone yields N-arylated triazole derivatives. This method achieved 99% yield in the synthesis of the parent compound itself .

ReactantProductYieldReference
4'-IodoacetophenoneThis compound99%

Mechanism
The reaction proceeds via a copper-mediated coupling mechanism, where the triazole nitrogen acts as a nucleophile, displacing iodide from the aryl halide.

Reduction of the Ketone Group

The acetyl group undergoes hydride reduction to form secondary alcohols. Sodium borohydride (NaBH₄) selectively reduces the ketone without affecting the triazole ring:

Reaction Conditions

  • Reducing agent: NaBH₄

  • Solvent: Ethanol

  • Temperature: 45–50°C

Example Reaction
Reduction of this compound yields (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol with 57% yield .

ReactantProductYieldReference
Ketone derivativeSecondary alcohol57%

Mechanism
NaBH₄ delivers a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol.

Reactions with Primary Amines

The triazole ring reacts with primary amines under acidic conditions to form substituted derivatives. While specific yields are not reported, TLC monitoring confirms reaction completion.

Proposed Mechanism

  • The amine acts as a nucleophile, attacking electrophilic positions on the triazole ring.

  • Acidic conditions facilitate protonation, enhancing the electrophilicity of the triazole.

Stability Under Hydrolytic Conditions

The compound is stable under neutral conditions but undergoes hydrolysis in the presence of strong acids or bases.

Key Observations

  • Acidic Hydrolysis : Protonation of the triazole or ketone may lead to ring opening or decomposition.

  • Basic Hydrolysis : The ketone could form enolates, but the triazole’s stability limits reactivity under mild conditions.

S-Alkylation Potential

Though the parent compound lacks a thiol group, related triazole-thiol analogs undergo S-alkylation with alkyl halides. For example:

General Procedure

  • Reactant: 2-Bromo-1-phenylethanone

  • Base: Cesium carbonate

  • Solvent: DMF

  • Product: Sulfur-alkylated triazole derivatives .

Scientific Research Applications

Synthesis Route

A common synthetic route includes:

  • Starting materials: 4'-Iodoacetophenone and 1,2,4-triazole.
  • Catalysts: Copper(II) acetate monohydrate and caesium carbonate in N,N-dimethylformamide at elevated temperatures .

Biological Activities

Research indicates that compounds containing the triazole moiety exhibit a broad spectrum of biological activities. For instance, derivatives of this compound have been studied for their potential as:

  • Antifungal Agents : Triazole derivatives are widely recognized for their efficacy against fungal infections due to their ability to inhibit ergosterol synthesis .
  • Antimicrobial Activity : Compounds with triazole structures have shown promising results against various bacterial strains .
  • Antitumor Properties : Some studies suggest that derivatives can inhibit cancer cell proliferation, particularly in liver cancer models .

Antimicrobial and Antifungal Studies

A study highlighted the effectiveness of triazole-containing compounds against pathogenic fungi and bacteria. The results demonstrated a significant reduction in microbial growth when treated with these compounds .

Antitumor Activity

In vitro studies on HepG2 liver cancer cells revealed that certain derivatives exhibited higher selectivity indices than traditional chemotherapeutics like methotrexate. These findings suggest that triazole derivatives may offer a new avenue for cancer treatment .

Applications in Medicinal Chemistry

The compound's structure allows it to interact with various biological targets. Its applications include:

  • Therapeutic Agents : As a potential drug candidate for treating metabolic disorders such as type 2 diabetes and obesity due to its role in inhibiting specific enzyme pathways .
  • Pharmaceutical Formulations : Used in formulations aimed at enhancing the bioavailability of drugs through complexation with other pharmaceutical agents .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

  • Polymer Chemistry : It can be utilized as a building block for synthesizing novel polymers with enhanced properties.
  • Nanotechnology : Its unique chemical properties may allow for its use in developing nanomaterials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to form strong interactions with metal ions, which can be exploited in various applications, including catalysis and materials science .

Comparison with Similar Compounds

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

Biological Activity

1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one (CAS No. 1030702-48-7) is a compound characterized by its triazole moiety, which has been studied for various biological activities. This article explores its biological properties, including antifungal, antibacterial, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C10H9N3O
  • Molecular Weight : 187.2 g/mol
  • IUPAC Name : 1-[4-(1,2,4-triazol-4-yl)phenyl]ethanone
  • Appearance : Powder

Antifungal Activity

Research has demonstrated that compounds containing the triazole ring exhibit significant antifungal properties. A study evaluated various derivatives of triazole compounds against Candida species, revealing that this compound exhibited notable activity against fluconazole-resistant strains of Candida tropicalis and Candida parapsilosis . The structure–activity relationship indicated that the substitution at the 4-position of the phenyl ring enhances antifungal efficacy due to improved binding interactions with fungal enzymes.

Antibacterial Activity

The compound has also shown promise in antibacterial applications. A comparative study on triazole derivatives highlighted that some compounds in this class effectively inhibited the growth of Mycobacterium tuberculosis and other pathogenic bacteria . The presence of the triazole ring is crucial for the biological activity, as it interacts with specific bacterial enzymes essential for survival.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable investigation reported that certain triazole derivatives exhibited cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM, indicating their potential as therapeutic agents in cancer treatment .

Study on Antifungal Activity

In a recent study published in MDPI, researchers synthesized a series of triazole derivatives and tested their antifungal activity against clinical isolates of Candida. Among these, this compound showed significant inhibition against resistant strains .

Evaluation of Antibacterial Effects

Another study focused on the antibacterial properties of triazole derivatives against Mycobacterium tuberculosis. The results indicated that the compound's structural features contributed to its effectiveness in disrupting bacterial cell function .

Summary of Findings

Biological ActivityTarget Organism/Cell LineIC50 Value
AntifungalCandida tropicalisNot specified
AntifungalCandida parapsilosisNot specified
AntibacterialMycobacterium tuberculosisNot specified
AnticancerHCT-116 (Colon Cancer)6.2 μM
AnticancerT47D (Breast Cancer)43.4 μM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one?

  • Methodology :

  • Nucleophilic substitution : React 1-(4-(3-bromopropoxy)phenyl)ethan-1-one with piperidine in acetonitrile under reflux, using potassium carbonate as a base (59% yield) .
  • Claisen-Schmidt condensation : Condense ketone intermediates (e.g., 1-(4-(3-piperidin-1-yl)propoxy)phenyl)ethan-1-one) with aldehydes in ethanol using 15% KOH .
  • Suzuki-Miyaura coupling : Utilize (4-acetylphenyl)boronic acid with pyridyl halides under palladium catalysis (64% yield, GC-MS purity >99%) .
    • Key considerations : Optimize reaction time, temperature, and catalyst loading to minimize byproducts. Validate purity via LC-MS or GC-MS .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., acetyl group at ~2.6 ppm for 1H; carbonyl carbon at ~200 ppm for 13C) . DEPTQ NMR confirms carbon hybridization .
  • GC-MS : Confirm molecular ion ([M]+) and fragmentation patterns (e.g., loss of CO from acetyl group) .
    • Crystallography : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., O–H⋯N and C–H⋯O hydrogen bonds) and dihedral angles (e.g., 99.8° between triazole and phenyl planes) . Software like ORTEP-III and WinGX refine structures and visualize packing .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Cross-validation : Use complementary techniques (e.g., NMR with X-ray crystallography) to confirm ambiguous assignments. For example, crystallography can validate hydrogen bonding inferred from NMR .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve discrepancies .
  • Isotopic labeling : Use deuterated analogs to clarify splitting patterns in crowded spectral regions .

Q. How does the crystal structure influence the compound’s reactivity or biological activity?

  • Hydrogen bonding networks : Intermolecular O–H⋯N bonds stabilize the crystal lattice and may enhance solubility or alter pharmacokinetics .
  • Dihedral angles : A 99.8° angle between triazole and phenyl rings creates steric hindrance, potentially reducing enzymatic degradation in antifungal applications .
  • Layer formation : Parallel molecular layers (via C–H⋯O bonds) could affect solid-state reactivity or dissolution rates .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in antifungal applications?

  • Functional group modulation : Synthesize analogs with halogens (e.g., fluorine at para positions) or bulky substituents to test steric/electronic effects on activity .
  • Bioassays : Use in vitro antifungal susceptibility testing (e.g., MIC against Candida spp.) and compare with control compounds like fluconazole .
  • Molecular docking : Screen analogs against fungal CYP51 enzymes to predict binding affinity and guide synthesis .

Q. How can computational tools predict physicochemical properties or optimize synthesis?

  • QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to solubility or bioavailability using datasets from analogs .
  • Neural networks : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for nucleophilic substitutions or condensations .
  • Docking simulations : Prioritize analogs with favorable binding energies for CYP51 or other fungal targets .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

  • Differential scanning calorimetry (DSC) : Measure decomposition temperatures under inert vs. oxidative atmospheres .
  • Thermogravimetric analysis (TGA) : Correlate mass loss with degradation pathways (e.g., triazole ring decomposition vs. acetyl group oxidation) .
  • Controlled replication : Repeat experiments using identical purity standards (≥99% by HPLC) and equipment calibration .

Methodological Best Practices

Q. What purification techniques are most effective for this compound?

  • Flash chromatography : Use silica gel with gradient elution (petroleum ether/EtOAc) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves to enhance crystal quality for XRD .
  • HPLC : Employ C18 columns with acetonitrile/water mobile phases for analytical purity checks .

Future Research Directions

  • Biocatalytic synthesis : Explore enzymatic ketone reductions or triazole formations for greener protocols .
  • Ecotoxicity profiling : Assess environmental persistence and bioaccumulation potential using OECD guidelines .
  • Polymer-supported synthesis : Develop immobilized catalysts for scalable production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.